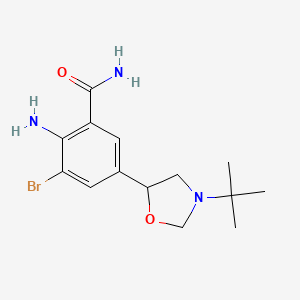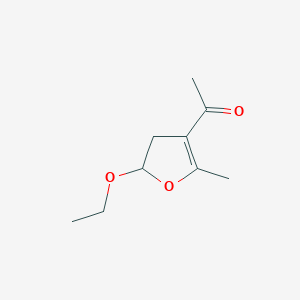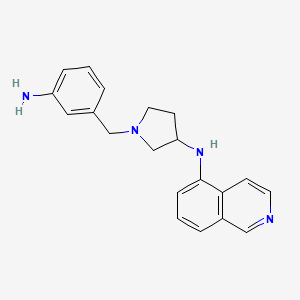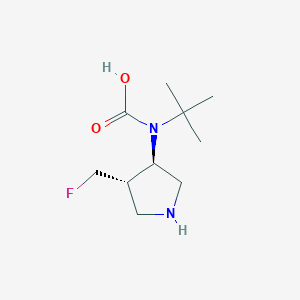![molecular formula C17H26O2 B12885763 2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one CAS No. 89225-12-7](/img/structure/B12885763.png)
2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a butyl chain, which is further substituted with a 5-isopropylfuran group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone can be achieved through a multi-step process involving the formation of the cyclohexanone ring, followed by the introduction of the butyl chain and the 5-isopropylfuran group. One common method involves the use of cyclohexanone as the starting material, which undergoes alkylation with a suitable butyl halide in the presence of a strong base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-isopropylfuran to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and acylation steps, while maintaining stringent control over temperature and pressure to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the furan ring.
Wissenschaftliche Forschungsanwendungen
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog with a cyclohexanone ring but lacking the butyl and furan substituents.
2-Isopropylfuran: Contains the furan ring with an isopropyl group but lacks the cyclohexanone and butyl components.
Uniqueness
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone is unique due to its combination of a cyclohexanone ring, a butyl chain, and a 5-isopropylfuran group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89225-12-7 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-[1-(5-propan-2-ylfuran-2-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H26O2/c1-4-7-14(13-8-5-6-9-15(13)18)17-11-10-16(19-17)12(2)3/h10-14H,4-9H2,1-3H3 |
InChI-Schlüssel |
HNTYQSPRKYZWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CCCCC1=O)C2=CC=C(O2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)






![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)


![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)



